8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Overview
Description
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a triazolo-pyrazine core, which is known for its potential biological activities, including anticancer, antidiabetic, and antioxidant properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target c-met kinase and PCAF , which are proteins involved in cell signaling and gene expression, respectively.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Based on the known targets of similar compounds, it can be speculated that it may influence pathways related to cell signaling and gene expression .
Pharmacokinetics
Similar compounds have been reported to have good in vivo pharmacokinetic profiles .
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain kinases, such as c-Met kinase, which is involved in cell growth and differentiation . Additionally, this compound can bind to neurokinin receptors, modulating neurotransmitter release and affecting neuronal signaling . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-proliferative activity . It induces apoptosis and cell cycle arrest, thereby inhibiting cell growth and proliferation . Furthermore, it has been observed to influence cell signaling pathways, including those involved in gene expression and cellular metabolism . These effects underscore its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as c-Met kinase, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to reduced phosphorylation of key proteins involved in cell growth and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide a comprehensive understanding of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products can influence cellular functions, necessitating careful monitoring during long-term studies . In vitro and in vivo studies have revealed that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, underscoring the need for detailed pharmacokinetic studies to optimize its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Understanding these transport mechanisms is crucial for developing effective delivery strategies and improving its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, the compound can be directed to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding its mode of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrazine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and diabetes management.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-c]quinazolines: Known for their anticancer activity.
1,2,4-triazolo[4,3-a]pyrimidines: Exhibits antidiabetic and antioxidant properties.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: Used in energetic materials.
Uniqueness
What sets 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one apart is its unique combination of a triazolo-pyrazine core with an aminopiperidine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
8-(4-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-7-1-4-15(5-2-7)8-9-13-14-10(17)16(9)6-3-12-8/h3,6-7H,1-2,4-5,11H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVXEULBUBQROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN3C2=NNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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